Triethoxysilylundecanal, ethylene glycol acetal
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Overview
Description
Triethoxysilylundecanal, ethylene glycol acetal is an organic compound with the chemical formula C19H40O5Si . It is a colorless to light yellow liquid that is soluble in common organic solvents. This compound is known for its stability under normal conditions but can decompose at high temperatures .
Scientific Research Applications
Triethoxysilylundecanal, ethylene glycol acetal has a wide range of applications in scientific research, including:
Surface Active Agents: It is used as a high-efficiency surfactant with excellent emulsifying, dispersing, and wetting properties.
Coating Additives: It enhances the adhesion, wear resistance, and anti-pollution properties of coatings.
Polymer Synthesis: It is utilized in the synthesis of functional polymers, such as polysiloxane polymers, which have applications in various industries.
Safety and Hazards
This compound is classified as causing serious eye irritation (Eye Irrit. 2A H319) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing eyes cautiously with water for several minutes if the compound gets in the eyes . If eye irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
The primary targets of 11-(Triethoxysilyl)undecanal ethylene glycol acetal are currently unknown. This compound is a type of organoethoxysilane , which are often used in the production of silicones and silicone resins. They can also be used as crosslinking agents, adhesion promoters, and surface modifiers .
Mode of Action
Organoethoxysilanes like this compound typically undergo hydrolysis to form silanols, which can then condense to form siloxane bonds . This reaction is often used to promote adhesion or to crosslink polymers .
Biochemical Pathways
The hydrolysis and condensation reactions that this compound can undergo may have effects on various biochemical processes, particularly those involving silicon-containing compounds .
Pharmacokinetics
It’s known that the compound has a boiling point of 150-155°c at 05mm and a density of 0920±006 g/cm3 . It also reacts slowly with moisture/water , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 11-(Triethoxysilyl)undecanal ethylene glycol acetal. For instance, the presence of moisture or water can trigger its hydrolysis . Additionally, factors such as pH, temperature, and the presence of other chemicals could also affect its stability and reactivity .
Biochemical Analysis
Biochemical Properties
11-(Triethoxysilyl)undecanal ethylene glycol acetal plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases, which are enzymes that play a key role in cell signaling. By altering kinase activity, 11-(Triethoxysilyl)undecanal ethylene glycol acetal can affect various downstream signaling pathways, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
At the molecular level, 11-(Triethoxysilyl)undecanal ethylene glycol acetal exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it may inhibit the activity of certain hydrolases by binding to their active sites, thereby preventing substrate access. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade in the presence of moisture or extreme pH levels. Long-term exposure to 11-(Triethoxysilyl)undecanal ethylene glycol acetal has been associated with sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 11-(Triethoxysilyl)undecanal ethylene glycol acetal vary with different dosages in animal models. At low doses, it may enhance certain biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses beyond this range lead to toxicity .
Metabolic Pathways
11-(Triethoxysilyl)undecanal ethylene glycol acetal is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are involved in the metabolism of xenobiotics. These interactions can influence metabolic flux and alter the levels of specific metabolites. The compound’s role in these pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 11-(Triethoxysilyl)undecanal ethylene glycol acetal is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 11-(Triethoxysilyl)undecanal ethylene glycol acetal is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. The precise localization within cells determines its functional outcomes and interactions with other biomolecules .
Preparation Methods
Triethoxysilylundecanal, ethylene glycol acetal can be synthesized through the reaction of 1,11-undecanal with triethoxysilane in the presence of ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Industrial production methods often involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
Triethoxysilylundecanal, ethylene glycol acetal undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture or water, it hydrolyzes to form ethanol and the corresponding silanol.
Oxidation: It can be oxidized to form the corresponding carboxylic acid under strong oxidizing conditions.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include water , oxidizing agents like potassium permanganate, and substituting agents such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Triethoxysilylundecanal, ethylene glycol acetal is unique due to its combination of ethoxy and silane groups, which provide both reactivity and stability. Similar compounds include:
- Triethoxysilane
- Triethylsilyl trifluoromethanesulfonate
- Triethylvinylsilane
- Chlorotriethylsilane
These compounds share some functional similarities but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
10-(1,3-dioxolan-2-yl)decyl-triethoxysilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40O5Si/c1-4-22-25(23-5-2,24-6-3)18-14-12-10-8-7-9-11-13-15-19-20-16-17-21-19/h19H,4-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMPYRLKXUQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCC1OCCO1)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40O5Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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